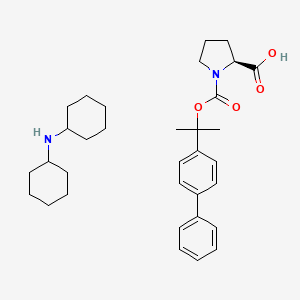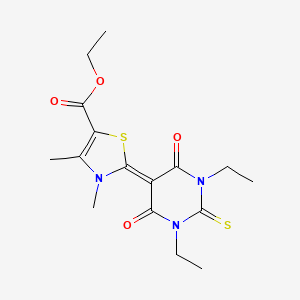![molecular formula C17H17ClO6 B13736853 7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione CAS No. 469-52-3](/img/structure/B13736853.png)
7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, and multiple methoxy groups that contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Halogen and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex-2-ene]-3,4’-dione
- 7-Chloro-2’,4-dimethoxy-6,6’-dimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexan]-2’-ene-3,4’-dione
Uniqueness
Compared to similar compounds, 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
469-52-3 |
|---|---|
Formule moléculaire |
C17H17ClO6 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(21-2)6-12(19)17(8)16(20)13-10(22-3)7-11(23-4)14(18)15(13)24-17/h6-8H,5H2,1-4H3 |
Clé InChI |
FFKRWPQQTGWKIH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)




